molecular formula C15H16N2O3 B2711593 N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide CAS No. 861409-91-8

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide

Cat. No. B2711593
CAS RN: 861409-91-8
M. Wt: 272.304
InChI Key: HPGJJHVIHYEMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide (N-AMPA) is a synthetic, organic compound that has been used in a variety of scientific research applications. It is an amide analog of the neurotransmitter glutamate and is used to investigate the roles of glutamatergic systems in the brain. N-AMPA has been used in research to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of glutamate and its analogs on the brain.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide serves as a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, including pharmaceuticals. Its structural features make it suitable for designing novel drugs, especially those targeting specific receptors or enzymes. By modifying its substituents, scientists can tailor its pharmacological properties for various therapeutic purposes .

Azo Dyes and Colorants

The compound’s aromatic structure and amino group allow it to participate in azo coupling reactions. As a result, it finds applications in the synthesis of azo dyes and pigments. These colorful compounds are widely used in textiles, paints, and printing inks. N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide contributes to the vibrant hues seen in various consumer products .

Supramolecular Chemistry and Crystal Engineering

Researchers study the crystal structures of N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide to understand its packing arrangements and intermolecular interactions. These insights aid in designing new materials with specific properties. The compound’s hydrogen bonding patterns and crystal lattice play a crucial role in its stability and reactivity. Supramolecular chemistry enthusiasts explore its potential for creating functional materials .

Biological Activity and Receptor Binding

Given its resemblance to certain biologically active compounds, scientists investigate N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide’s interactions with biological receptors. Computational studies and binding assays reveal its affinity for specific protein targets. Understanding these interactions can guide drug design and lead to innovative therapies .

Photophysical Properties and Luminescent Materials

The compound’s aromatic moieties contribute to its photophysical properties. Researchers explore its fluorescence, phosphorescence, and other light-emitting behaviors. By incorporating it into luminescent materials, such as OLEDs (organic light-emitting diodes), they aim to enhance device efficiency and color purity .

Metal Complexes and Coordination Chemistry

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide can act as a ligand in coordination complexes. Its amino and phenolic groups readily coordinate with metal ions. These complexes find applications in catalysis, sensing, and material science. Researchers investigate their stability, reactivity, and potential for specific transformations .

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-14-9-11(16)7-8-13(14)17-15(18)10-20-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJJHVIHYEMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methoxyphenyl)-2-phenoxyacetamide

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